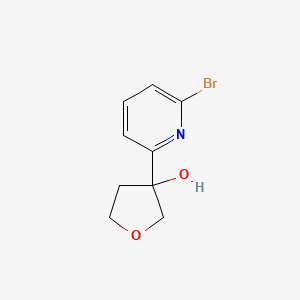
3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound features a brominated pyridine ring fused to a tetrahydrofuran ring, making it a unique structure in the realm of heterocyclic chemistry.
Preparation Methods
The synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol typically involves the bromination of 2-pyridyl compounds followed by cyclization to form the tetrahydrofuran ring. Specific synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield . Industrial production methods may involve multi-step synthesis with purification processes such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol exerts its effects involves interaction with molecular targets such as enzymes and receptors. The brominated pyridine ring can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran ring provides structural stability. These interactions can modulate the activity of biological pathways, making this compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol include:
6-Bromo-2-methylpyridin-3-ol: Another brominated pyridine derivative with different functional groups.
2-Bromo-6-methoxypyridine: Features a methoxy group instead of a tetrahydrofuran ring.
Benzofuran derivatives: Compounds with a benzofuran ring that exhibit similar biological activities. The uniqueness of this compound lies in its combination of a brominated pyridine ring and a tetrahydrofuran ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(6-bromopyridin-2-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-3-1-2-7(11-8)9(12)4-5-13-6-9/h1-3,12H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLGJXLPPFAJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=NC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

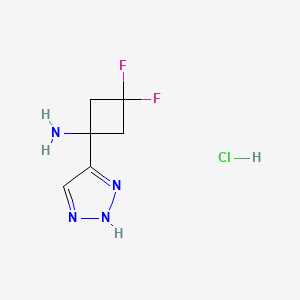
![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8244829.png)
![tert-butyl N-[(7R)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride](/img/structure/B8244837.png)
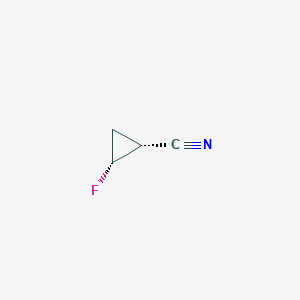
![(3aS,6aS)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B8244866.png)
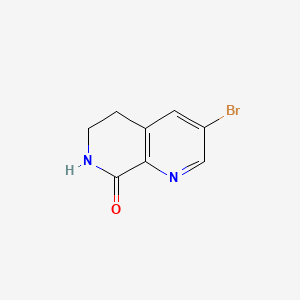
![tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8244874.png)
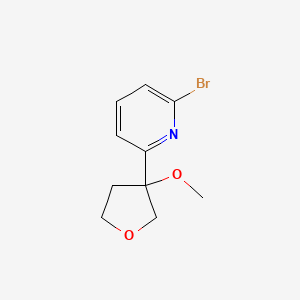
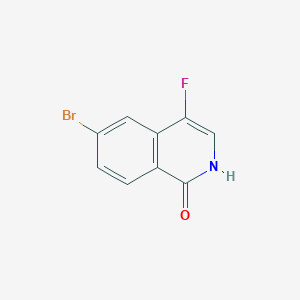
![trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride](/img/structure/B8244893.png)
![Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8244902.png)
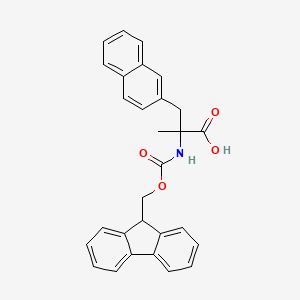
![1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylicacid](/img/structure/B8244909.png)
